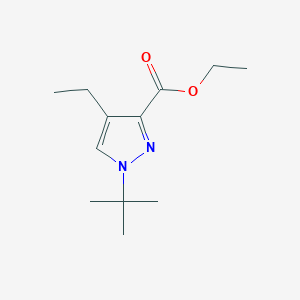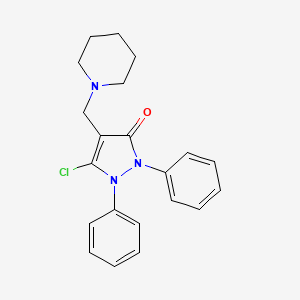
1-(3-Cyclopropylisoxazol-5-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Cyclopropylisoxazol-5-yl)ethanol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and are commonly found in many commercially available drugs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclopropylisoxazol-5-yl)ethanol typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These metal-free methods are eco-friendly and can be scaled up for industrial applications.
化学反応の分析
Types of Reactions
1-(3-Cyclopropylisoxazol-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The isoxazole ring can be reduced under specific conditions to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted isoxazole derivatives.
科学的研究の応用
1-(3-Cyclopropylisoxazol-5-yl)ethanol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 1-(3-Cyclopropylisoxazol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors in biological systems, leading to its observed biological activities . The exact molecular targets and pathways may vary depending on the specific application and context of use.
類似化合物との比較
1-(3-Cyclopropylisoxazol-5-yl)ethanol can be compared with other isoxazole derivatives, such as:
3,5-Dimethylisoxazole: Known for its antimicrobial and anti-inflammatory properties.
4,5-Diphenylisoxazole: Studied for its anticancer and antiviral activities.
5-Methylisoxazole: Used in the synthesis of various pharmaceuticals.
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
1-(3-cyclopropyl-1,2-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C8H11NO2/c1-5(10)8-4-7(9-11-8)6-2-3-6/h4-6,10H,2-3H2,1H3 |
InChIキー |
XVDMKXPSMMUAMO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=NO1)C2CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


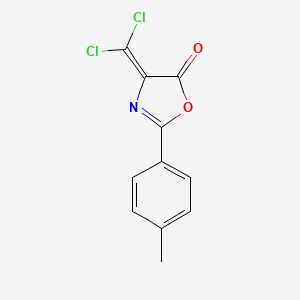
![7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan](/img/structure/B12887289.png)

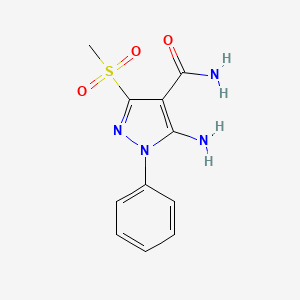

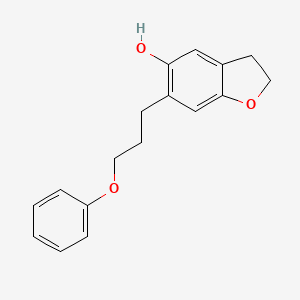
![2-(Aminomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887320.png)
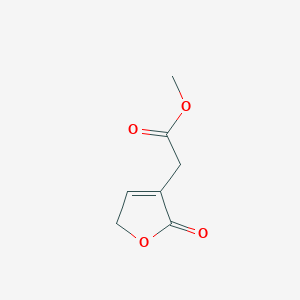
![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12887333.png)
![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)
![4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12887349.png)

